4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid
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Overview
Description
4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid is an organic compound that features a fluorinated aromatic ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid typically involves the reaction of 5-fluoro-2-methylaniline with a suitable butanoic acid derivative. One common method involves the use of a palladium-catalyzed coupling reaction. For instance, 5-fluoro-2-methylaniline can be reacted with a butanoic acid derivative in the presence of a palladium catalyst and a base, such as sodium tert-butoxide, in an anhydrous solvent like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as flash chromatography, to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism by which 4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The fluorinated aromatic ring can interact with enzymes or receptors, altering their activity. The butanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: This compound has similar structural features but includes a bromine atom instead of a butanoic acid moiety.
2-Fluoro-5-methylaniline: This compound lacks the butanoic acid moiety but shares the fluorinated aromatic ring.
Uniqueness
4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid is unique due to the combination of its fluorinated aromatic ring and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(5-fluoro-2-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJKBEFEXHRNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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